(3S,4S)-4-(methylamino)oxolan-3-ol
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Overview
Description
(3S,4S)-4-(methylamino)oxolan-3-ol is a chiral compound with a unique structure that includes an oxolane ring and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(methylamino)oxolan-3-ol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-(methylamino)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of this compound.
Scientific Research Applications
(3S,4S)-4-(methylamino)oxolan-3-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(methylamino)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S,4S)-4-(methylamino)oxolan-3-ol include other chiral oxolane derivatives and methylamino-substituted molecules. Examples include (3R,4R)-4-(methylamino)oxolan-3-ol and (3S,4S)-4-(ethylamino)oxolan-3-ol.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H11NO2 |
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Molecular Weight |
117.15 g/mol |
IUPAC Name |
(3S,4S)-4-(methylamino)oxolan-3-ol |
InChI |
InChI=1S/C5H11NO2/c1-6-4-2-8-3-5(4)7/h4-7H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI Key |
JQYPNVKUMXATFT-CRCLSJGQSA-N |
Isomeric SMILES |
CN[C@H]1COC[C@H]1O |
Canonical SMILES |
CNC1COCC1O |
Origin of Product |
United States |
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